molecular formula C10H12BrFN2O2 B1469746 Tert-butyl (6-bromo-5-fluoropyridin-2-YL)carbamate CAS No. 1446793-48-1

Tert-butyl (6-bromo-5-fluoropyridin-2-YL)carbamate

Cat. No. B1469746
M. Wt: 291.12 g/mol
InChI Key: DFXRRHFXHIFOSO-UHFFFAOYSA-N
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Patent
US08901124B2

Procedure details

To a solution of (6-bromo-5-fluoro-pyridin-2-yl)-carbamic acid tert-butyl ester (1.43 g, 4.91 mmol) in DCM (25 mL) was added TFA (3.78 mL, 49.1 mmol, Eq: 10.0). The mixture was stirred at room temperature for 2 h, after which it was concentrated in vacuo, and redissolved in EtOAc. The organic layer was washed with sat. aq. NaHCO3 followed by water and brine. The resulting organic layer was concentrated on to silica gel and chromatographed (10% to 40% EtOAc/hexanes) to give 6-bromo-5-fluoro-pyridin-2-ylamine (850 mg, 91%). 1H NMR (400 MHz, CHLOROFORM-d6) δ ppm 7.23 (dd, J=8.6, 7.5 Hz, 1H), 6.41 (dd, J=8.6, 2.6 Hz, 1H), 4.40 (br. s, 2H).
Quantity
1.43 g
Type
reactant
Reaction Step One
Name
Quantity
3.78 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]1[CH:13]=[CH:12][C:11]([F:14])=[C:10]([Br:15])[N:9]=1)(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[Br:15][C:10]1[N:9]=[C:8]([NH2:7])[CH:13]=[CH:12][C:11]=1[F:14]

Inputs

Step One
Name
Quantity
1.43 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=NC(=C(C=C1)F)Br)=O
Name
Quantity
3.78 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
after which it was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in EtOAc
WASH
Type
WASH
Details
The organic layer was washed with sat. aq. NaHCO3
CONCENTRATION
Type
CONCENTRATION
Details
The resulting organic layer was concentrated on to silica gel
CUSTOM
Type
CUSTOM
Details
chromatographed (10% to 40% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C(C=CC(=N1)N)F
Measurements
Type Value Analysis
AMOUNT: MASS 850 mg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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